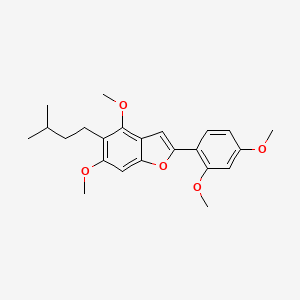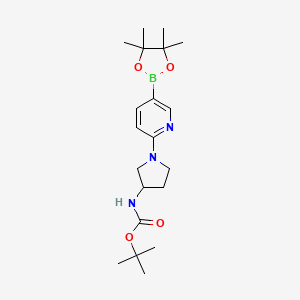
1-(4-Methoxyphenyl)pyrrolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)pyrrolidine-2-thione is a heterocyclic compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group and a thione group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pyrrolidine-2-thione can be synthesized through several methods. One common approach involves the thionation of the corresponding lactam using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . These reactions typically occur under mild conditions and yield the desired thione derivative efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield the corresponding thiol or other reduced forms.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound’s unique properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism by which 1-(4-Methoxyphenyl)pyrrolidine-2-thione exerts its effects is primarily through interactions with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxyphenyl group may facilitate binding to hydrophobic pockets within enzymes or receptors, influencing their activity .
相似化合物的比较
- 1-(4-Methylphenyl)pyrrolidine-2-thione
- 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione
- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness: 1-(4-Methoxyphenyl)pyrrolidine-2-thione stands out due to its specific combination of a methoxyphenyl group and a thione group on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C11H13NOS/c1-13-10-6-4-9(5-7-10)12-8-2-3-11(12)14/h4-7H,2-3,8H2,1H3 |
InChI 键 |
KSKOVWLXAWDBLY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCCC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


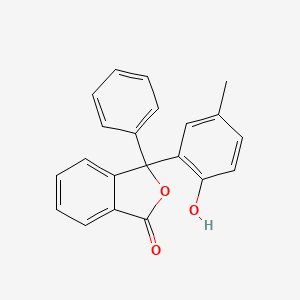
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)
![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

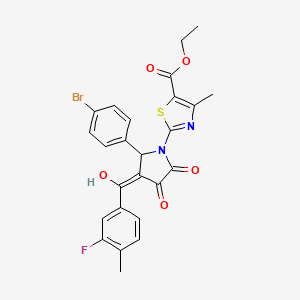
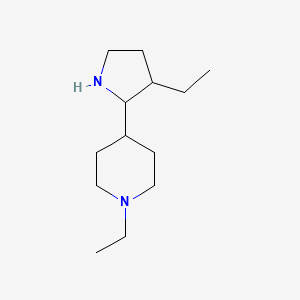
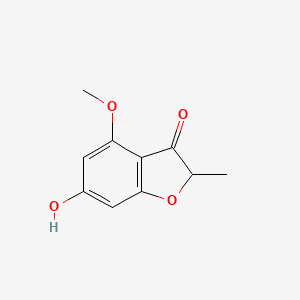
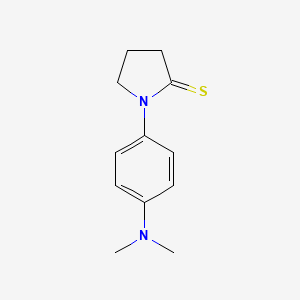
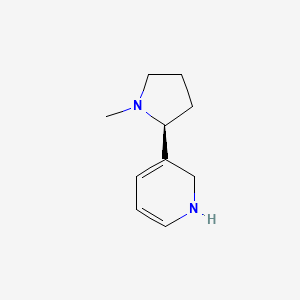
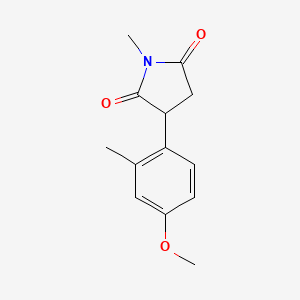
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
